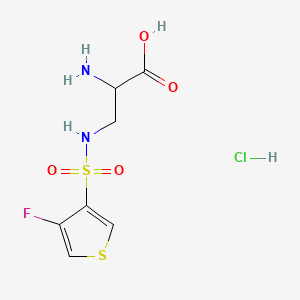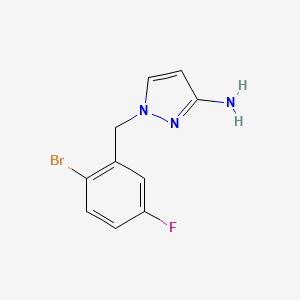![molecular formula C10H18N2O2 B13485712 Tert-butyl N-[(1R)-1-cyano-2-methylpropyl]carbamate](/img/structure/B13485712.png)
Tert-butyl N-[(1R)-1-cyano-2-methylpropyl]carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl N-[(1R)-1-cyano-2-methylpropyl]carbamate: is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a cyano group, and a carbamate functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Tert-butyl N-[(1R)-1-cyano-2-methylpropyl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable cyano-containing precursor. One common method involves the use of tert-butyl hydroperoxide and benzyl cyanide under metal-free conditions. The reaction proceeds through Csp3-H bond oxidation, C-CN bond cleavage, and C-O bond formation .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of organic solvents and bases, such as triethylamine, is common in these processes .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the cyano group.
Reduction: Reduction of the cyano group can lead to the formation of primary amines.
Substitution: The carbamate group can participate in substitution reactions, especially in the presence of strong nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like tert-butyl hydroperoxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) and hydrogen gas.
Substitution: Strong nucleophiles like sodium hydride (NaH) or lithium diisopropylamide (LDA).
Major Products:
Oxidation: Oxidized derivatives of the cyano group.
Reduction: Primary amines.
Substitution: Substituted carbamate derivatives.
Aplicaciones Científicas De Investigación
Chemistry:
- Used in the synthesis of N-Boc-protected anilines through palladium-catalyzed reactions .
- Employed in the synthesis of tetrasubstituted pyrroles, which are functionalized with ester or ketone groups at the C-3 position .
Biology and Medicine:
- Potential use as a pharmaceutical intermediate in the synthesis of various drugs.
- Investigated for its role in the development of new therapeutic agents.
Industry:
- Utilized in the production of fine chemicals and specialty chemicals.
- Applied in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of Tert-butyl N-[(1R)-1-cyano-2-methylpropyl]carbamate involves its interaction with specific molecular targets. The compound can act as a protecting group for amines, facilitating various chemical transformations. The tert-butyl group provides stability to the carbamate, making it a preferred choice for protecting amino groups in organic synthesis .
Comparación Con Compuestos Similares
Tert-butyl carbamate: Shares the tert-butyl and carbamate functional groups but lacks the cyano group.
Tert-butyl (1-(hydroxymethyl)cyclopropyl)carbamate: Contains a cyclopropyl group instead of the cyano group.
Tert-butyl (1R,5S)-3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate: Features a bicyclic structure with a hydroxyl group.
Uniqueness: Tert-butyl N-[(1R)-1-cyano-2-methylpropyl]carbamate is unique due to the presence of the cyano group, which imparts distinct reactivity and potential applications in organic synthesis and pharmaceuticals. The combination of the tert-butyl and cyano groups makes it a versatile compound for various chemical transformations.
Propiedades
Fórmula molecular |
C10H18N2O2 |
|---|---|
Peso molecular |
198.26 g/mol |
Nombre IUPAC |
tert-butyl N-[(1R)-1-cyano-2-methylpropyl]carbamate |
InChI |
InChI=1S/C10H18N2O2/c1-7(2)8(6-11)12-9(13)14-10(3,4)5/h7-8H,1-5H3,(H,12,13)/t8-/m0/s1 |
Clave InChI |
HWOVCNHAYAEVSJ-QMMMGPOBSA-N |
SMILES isomérico |
CC(C)[C@H](C#N)NC(=O)OC(C)(C)C |
SMILES canónico |
CC(C)C(C#N)NC(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


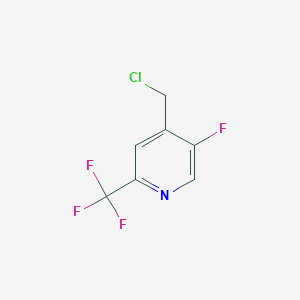
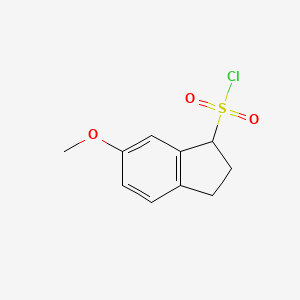

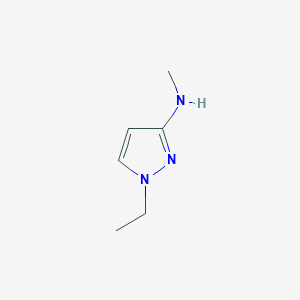
![2-Bromo-1-[1-(fluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]ethan-1-one](/img/structure/B13485654.png)
![tert-butyl N-{3-formylbicyclo[3.2.0]heptan-6-yl}carbamate](/img/structure/B13485665.png)
![1-phenyl-5-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B13485676.png)
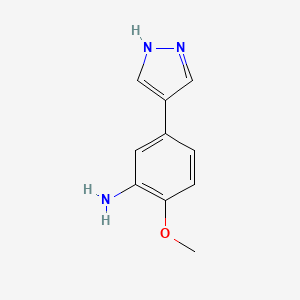
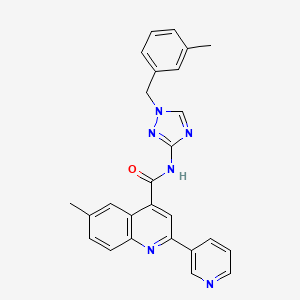
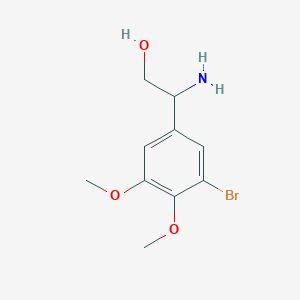
![3-(3-Chloro-4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl hydrosulfide](/img/structure/B13485711.png)
